molecular formula C17H16N4O3 B2695826 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-50-0

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2695826
CAS No.: 2097916-50-0
M. Wt: 324.34
InChI Key: NSDQUQQPKMWXPE-UHFFFAOYSA-N
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Description

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic chemical compound of interest in medicinal chemistry and pre-clinical research. It features a quinoxaline heterocyclic core, a scaffold recognized for its diverse biological activities. Scientific literature indicates that quinoxaline derivatives are frequently investigated for their potential as kinase inhibitors, which are relevant in oncology for controlling tumor growth . Furthermore, modified quinoxaline structures have been explored for their activity in the central nervous system, including as potential modulators of GABA-A receptors for treating neurological disorders . The specific molecular architecture of this compound, combining a quinoxaline system with a 5-methylisoxazole moiety via a pyrrolidine linker, is designed to engage specific biological targets. Researchers can leverage this structure in hit-to-lead optimization campaigns and for studying complex signal transduction pathways. This product is supplied for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-13(8-19-24-11)17(22)21-7-6-12(10-21)23-16-9-18-14-4-2-3-5-15(14)20-16/h2-5,8-9,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQUQQPKMWXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the oxazole and pyrrolidine moieties through a series of condensation and cyclization reactions. Specific reagents and conditions vary, but common steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Introduction of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as an α-hydroxy ketone, in the presence of an acid catalyst.

    Attachment of the Pyrrolidine Ring: This can be done through nucleophilic substitution or addition reactions, using pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline showed selective cytotoxicity against colorectal cancer cell lines (Caco-2) while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Biological Research

Mechanistic Studies:
In biological research, this compound aids in elucidating cellular mechanisms and pathways. It serves as a tool to study enzyme inhibition and receptor modulation.

Example: Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with c-KIT kinase has been explored as a potential treatment for gastrointestinal stromal tumors (GISTs), where overexpression of c-KIT is linked to tumorigenesis .

Industrial Applications

Material Science:
Due to its unique structure, this compound is also considered for use in developing new materials with specific properties.

Table 1: Comparison of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDrug design targeting specific diseasesAnticancer agents against Caco-2 cells
Biological ResearchMechanistic studies on enzyme inhibitionc-KIT inhibition in GIST treatment
Industrial ApplicationsDevelopment of novel materialsPolymers or catalysts with tailored properties

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Structure : Features a pyrazolone substituent instead of the oxazole-pyrrolidine moiety.
  • Synthesis: Produced via condensation reactions involving quinoxaline and pyrazolones under basic conditions (e.g., triethylamine) .
  • Reactivity : The pyrazolone group enhances electrophilic substitution reactivity compared to oxazole-containing derivatives, leading to diverse dimeric products under similar conditions .

Unsubstituted Quinoxaline

  • Structure: Lacks substituents on the quinoxaline core.
  • Applications : Primarily serves as a precursor for synthesizing bioactive derivatives. Its unmodified structure limits solubility and target specificity compared to substituted analogues.

Quinoxaline Derivatives with Pyrrolidine-Oxazole Hybrids

  • Example : Compounds with variations in oxazole methyl groups or pyrrolidine substitution patterns.
  • The pyrrolidine-oxy linker may enhance conformational flexibility, influencing binding to sterically demanding targets.

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELX and ORTEP-3 are critical for determining the crystal structures of such compounds . For example, the oxazole-pyrrolidine moiety likely adopts a specific conformation stabilized by intramolecular hydrogen bonds, as seen in similar systems.
  • Challenges: The bulky substituents in this compound may complicate crystallization, necessitating high-resolution data collection methods .

Biological Activity

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O2C_{23}H_{21}N_{5}O_{2} with a molecular weight of 399.4 g/mol. The compound features a quinoxaline core linked to a pyrrolidine moiety via an ether bond, which is further substituted with a 5-methyl-1,2-oxazole-4-carbonyl group. This unique structure is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N5O2C_{23}H_{21}N_{5}O_{2}
Molecular Weight399.4 g/mol
IUPAC Name(5-methyl-1,2-oxazol-4-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

Synthesis

The synthesis of this compound typically involves multi-step organic reactions beginning with the preparation of the quinoxaline framework. Subsequent steps include the introduction of the pyrrolidine and oxazole groups through various coupling reactions. Key reagents often include palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, certain derivatives have shown potent effects against A549 lung adenocarcinoma cells through mechanisms that involve apoptosis induction and cell cycle arrest . The structure-dependence of this activity suggests that modifications to the oxazole or quinoxaline moieties can enhance efficacy.

Case Study:
In a comparative study, derivatives bearing various substitutions were tested for their cytotoxic effects on A549 cells. Compounds with electron-withdrawing groups exhibited increased potency, highlighting the importance of electronic properties in modulating biological activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro assays demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. These may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity involved in signaling pathways that regulate apoptosis and cell survival.

Q & A

Basic: What are the common synthetic routes for preparing 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the quinoxaline core via condensation of o-phenylenediamine with a diketone or α-keto acid derivative under acidic or basic conditions .
  • Step 2: Functionalization of the pyrrolidine-3-ol intermediate. For example, 5-methyl-1,2-oxazole-4-carbonyl chloride is reacted with pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) to form the oxazole-pyrrolidine fragment.
  • Step 3: Coupling the oxazole-pyrrolidine fragment to the quinoxaline core via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the leaving group (e.g., halogen at the quinoxaline 2-position) .
    Key Considerations: Solvent choice (e.g., DMF for SNAr), temperature control (60–100°C), and purification via column chromatography or recrystallization .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the quinoxaline aromatic protons (δ 8.0–9.0 ppm), pyrrolidine protons (δ 3.0–4.0 ppm), and oxazole methyl group (δ 2.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the oxazole-pyrrolidine-quinoxaline scaffold .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) stretches .

Advanced: How can computational modeling guide the optimization of this compound for target-specific activity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to targets (e.g., HIV reverse transcriptase or kinases). Focus on interactions between the oxazole carbonyl and target active sites .
  • 3D-QSAR: Develop quantitative structure-activity relationship models using steric/electronic descriptors to prioritize substituents enhancing potency .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for derivatives to refine predictions of IC₅₀ values .
    Validation: Cross-check computational results with in vitro assays (e.g., enzyme inhibition) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., MT-2 for HIV) and protocols (e.g., MTT vs. XTT for cytotoxicity) .
  • Control Experiments: Include reference compounds (e.g., Efavirenz for HIV RT inhibition) to calibrate activity thresholds .
  • Meta-Analysis: Statistically aggregate data from multiple studies (e.g., IC₅₀ ranges) while accounting for variables like solvent (DMSO concentration) or incubation time .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antiviral Activity:
    • HIV RT Inhibition: Measure inhibition of reverse transcriptase using a colorimetric ELISA-based kit .
    • Cytopathic Effect (CPE) Assay: Quantify viral replication in MT-2 cells via luciferase reporter gene expression .
  • Anticancer Activity:
    • MTT Assay: Assess cytotoxicity against cancer cell lines (e.g., MCF-7) after 48–72 hours .
    • Cell Cycle Analysis: Use flow cytometry to detect G1/S or G2/M arrest .

Advanced: How does the oxazole-pyrrolidine substituent influence pharmacokinetics?

Methodological Answer:

  • Lipophilicity (LogP): The oxazole ring increases hydrophilicity, improving solubility but potentially reducing membrane permeability. Calculate via software like MarvinSketch .
  • Metabolic Stability: Use liver microsome assays to evaluate oxidation of the pyrrolidine ring (CYP3A4-mediated) .
  • Plasma Protein Binding (PPB): Measure via equilibrium dialysis; the quinoxaline core may exhibit high PPB (>90%), requiring structural tweaks (e.g., fluorine substitution) .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications:
    • Quinoxaline: Replace oxygen with sulfur (quinoxaline → thienoquinoxaline) to alter electronic properties .
    • Pyrrolidine: Introduce sp³-hybridized carbons (e.g., fluorinated pyrrolidine) to enhance metabolic stability .
  • Substituent Variation:
    • Oxazole: Test 5-methyl vs. 5-phenyl groups for steric effects on target binding .
    • Linker Optimization: Replace ether (-O-) with amide (-NHCO-) to modulate rigidity .
      Data Analysis: Use clustering algorithms (e.g., PCA) to group analogs by activity trends .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Classification: Based on analogs, expect acute toxicity (Category 4 for oral/dermal/inhalation) .
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to address low yield in the coupling step (quinoxaline + pyrrolidine-oxazole)?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if SNAr fails .
  • Solvent Optimization: Switch from DMF to DMA or NMP to reduce side reactions .
  • Microwave-Assisted Synthesis: Apply 100–150°C for 30 minutes to accelerate reaction kinetics .

Advanced: What structural analogs show promise for dual-target inhibition (e.g., EGFR/COX-2)?

Methodological Answer:

  • Hybrid Design: Incorporate substituents from known EGFR inhibitors (e.g., quinazoline) and COX-2 inhibitors (e.g., sulfonamide) .
  • Docking Validation: Confirm binding to both targets using PDB structures (e.g., 1M17 for EGFR, 3LN1 for COX-2) .
  • In Vitro Profiling: Test in kinase (EGFR) and COX-2 enzyme assays, prioritizing compounds with IC₅₀ < 1 µM .

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